Galangin
Description
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNZQBSJXYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203288 | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-83-4 | |
| Record name | Galangin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142FWE6ECS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 218 °C | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Flavonol Galangin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galangin, a naturally occurring flavonol, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed exploration of its biosynthetic pathway. Quantitative data on this compound content in various sources are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and elucidation of the biosynthetic pathway of this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in a select number of plant species and in propolis, a resinous mixture produced by honeybees. The concentration of this compound can vary significantly depending on the geographical origin, season of collection, and the specific plant source.
Alpinia Species
The rhizome of Alpinia officinarum Hance, commonly known as lesser galangal, is one of the richest natural sources of this compound.[1][2] It is a member of the Zingiberaceae family and is widely used in traditional Asian medicine.[2] Several studies have quantified the this compound content in Alpinia officinarum and other related species.
Propolis
Propolis, a complex resinous substance collected by honeybees from various plant sources, is another major source of this compound.[1][3] The chemical composition of propolis, including its this compound content, is highly dependent on the local flora visited by the bees. Poplar-type propolis, in particular, is known to contain significant amounts of this compound.
Other Plant Sources
This compound has also been isolated from other plant species, including Helichrysum aureonitens and Alnus pendula. However, the concentration of this compound in these sources is generally lower compared to Alpinia officinarum and propolis.
Quantitative Analysis of this compound in Natural Sources
The following tables summarize the quantitative data on this compound content in its primary natural sources, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: this compound Content in Alpinia officinarum
| Plant Part | Geographic Origin | This compound Content (mg/g of dry weight) | Reference |
| Rhizome | China (Shandong) | 11.7 | |
| Rhizome | China (Neimeng) | 10.5 | |
| Rhizome | China (Henan) | 10.3 | |
| Rhizome | China (Gansu) | 9.8 | |
| Galangal Extract | Not Specified | 11.8% |
Table 2: this compound Content in Propolis
| Geographic Origin | This compound Content | Reference |
| Italy (North) | Variable, analyzed with chrysin | |
| Italy (Central) | Variable, analyzed with chrysin | |
| Italy (South) | Variable, analyzed with chrysin | |
| Italy (Islands) | Variable, analyzed with chrysin | |
| Poland | Variable | |
| Latvia | 4.81% - 5.87% (Total Flavonoids) |
Biosynthesis of this compound
This compound, as a flavonol, is synthesized via the general phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites in plants. The biosynthesis starts from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then further modified to yield this compound.
The Phenylpropanoid Pathway
The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This process is catalyzed by a sequence of three key enzymes:
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Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Flavonoid Biosynthesis
The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.
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Chalcone Synthase (CHS): This key enzyme catalyzes the sequential condensation of three acetate units from malonyl-CoA with p-coumaroyl-CoA to form naringenin chalcone.
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Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin.
Formation of this compound
Naringenin serves as a crucial intermediate for the biosynthesis of various flavonoid classes, including flavonols like this compound. The conversion of naringenin to this compound involves two main enzymatic steps:
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Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol.
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Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between the C-2 and C-3 positions of dihydrokaempferol, leading to the formation of the flavonol, kaempferol.
It is important to note that this compound and kaempferol are isomers, differing in the hydroxylation pattern of the B-ring. The specific hydroxylation pattern of the B-ring is generally determined earlier in the phenylpropanoid pathway by the action of specific hydroxylases on intermediates like p-coumaroyl-CoA or naringenin. For this compound, which lacks a hydroxyl group at the 4'-position of the B-ring, the pathway would proceed from cinnamic acid directly, or a subsequent dehydroxylation step would be required, a less common mechanism. For the purpose of this guide, the general pathway to the flavonol backbone is presented.
References
Physicochemical properties of pure Galangin
An In-depth Technical Guide to the Physicochemical Properties of Pure Galangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a natural flavonol found in high concentrations in Alpinia galanga (galangal) and propolis, has garnered significant interest within the scientific community.[1][2] Classified as 3,5,7-trihydroxyflavone, its molecular structure underpins a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] A thorough understanding of its physicochemical properties is fundamental for researchers in drug discovery and development to optimize its formulation, delivery, and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental workflows.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and computational modeling.
Table 1: General and Structural Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3,5,7-trihydroxy-2-phenylchromen-4-one | [5] |
| Molecular Formula | C₁₅H₁₀O₅ | |
| Molecular Weight | 270.24 g/mol | |
| Appearance | Light yellow to yellow crystalline solid/powder | |
| CAS Number | 548-83-4 |
Table 2: Thermodynamic and Physical Properties of this compound
| Property | Value | Conditions/Notes | Source(s) |
| Melting Point | 214-215 °C | ||
| 217-218 °C | |||
| Boiling Point | ~333.35 °C | Rough estimate | |
| ~518.64 °C | Estimated | ||
| Density | 1.579 g/mL | ||
| pKa (Strongest Acidic) | 6.32 ± 0.40 | Predicted | |
| 6.38 | Predicted (ChemAxon) |
Table 3: Solubility and Partitioning Behavior of this compound
| Property | Value | Solvent/System | Source(s) |
| Solubility | ~30 mg/mL | Ethanol, DMSO, Dimethylformamide | |
| ~0.25 mg/mL | 1:3 solution of Ethanol:PBS (pH 7.2) | ||
| 571.9 mg/L | Water (at 25 °C, estimated) | ||
| "Practically insoluble" | Water (Experimental) | ||
| "Slightly soluble" | Acetone, Ethyl Acetate | ||
| LogP (o/w) | 2.83 - 3.32 | Various estimation methods |
Table 4: Spectroscopic Properties of this compound
| Property | Value | Solvent | Source(s) |
| UV/Vis λmax | 261, 306 (weak), 351 nm | Neat Water | |
| 266 nm | Methanol (MeOH) | ||
| 267, 302, 361 nm | Ethanol | ||
| Molar Absorptivity (ε) | 22,600 M⁻¹cm⁻¹ | at 266 nm in Methanol |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate assessment of physicochemical properties. The following sections describe standard protocols for determining key this compound characteristics.
Protocol for Determination of Aqueous Solubility (Phase-Solubility Method)
This method, based on the Higuchi & Connors technique, is particularly useful for assessing the enhancement of solubility by complexing agents like cyclodextrins.
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Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 0 to 10 mM) of a solubilizing agent (e.g., Hydroxypropyl-β-cyclodextrin).
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Equilibration: Add an excess amount of pure this compound (e.g., 3 mg) to a fixed volume (e.g., 5 mL) of each prepared solution in separate vials.
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Shaking: Seal the vials and place them in a thermostatic shaking water bath set to a constant temperature (e.g., 30°C) for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the suspensions to pellet the excess, undissolved this compound.
-
Quantification: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of dissolved this compound using UV-Vis spectrophotometry at its λmax (e.g., 266 nm).
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Data Analysis: Plot the concentration of dissolved this compound (M) against the concentration of the solubilizing agent (M). The y-intercept represents the intrinsic aqueous solubility of this compound (S₀).
Protocol for UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is a fundamental technique for quantifying this compound and studying its stability.
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Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range for scanning (e.g., 200-500 nm).
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Solvent Blank: Fill a quartz cuvette with the solvent to be used (e.g., methanol, ethanol, or water) and run a baseline correction (autozero) to subtract the solvent's absorbance.
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Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. For aqueous solutions, which are prone to degradation, analysis should be performed promptly after preparation.
-
Measurement: Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU). Record the absorption spectrum.
-
Data Interpretation: Identify the wavelengths of maximum absorbance (λmax). The absorbance at a specific λmax can be used for quantification via the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) is known.
Protocol for In Vitro Metabolism Study using Liver Microsomes
This assay helps identify potential phase I metabolites of this compound.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., rat liver microsomes at 1.0 mg protein/mL), MgCl₂ (3.3 mM), and phosphate buffer (0.1 M, pH 7.4). Add this compound (e.g., 100 µM) to the mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding β-NADPH (1.3 mM). A control sample without NADPH should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.
-
Sample Processing: Vortex the sample for 3 minutes and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analysis: Inject the supernatant into an analytical system, typically UHPLC-Q-TOF-MS/MS, for the separation and identification of metabolites.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
An inflammatory stimulus, such as a cytokine, typically leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to intervene in this process, suppressing the activation of NF-κB.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 548-83-4 [m.chemicalbook.com]
- 3. This compound: A Promising Flavonoid for the Treatment of Rheumatoid Arthritis—Mechanisms, Evidence, and Therapeutic Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H10O5 | CID 5281616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Galangin's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Galangin, a naturally occurring flavonoid found in high concentrations in plants like Alpinia galanga (lesser galangal) and propolis, has garnered significant attention in oncology research.[1][2] Its multifaceted anti-cancer properties stem from its ability to modulate a wide array of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of tumor progression.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-neoplastic activities, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its effects on apoptosis, the cell cycle, metastasis, and angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several primary mechanisms, often in a synergistic manner. These include the induction of apoptosis, arrest of the cell cycle at critical checkpoints, and inhibition of processes essential for tumor growth and spread, such as metastasis and angiogenesis.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells while showing significantly less cytotoxicity towards normal cells. This compound achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is a major route for this compound-induced apoptosis.
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Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. It upregulates the expression of Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption: The increased permeability of the mitochondria leads to the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytosol.
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Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: These effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Extrinsic (Death Receptor) Pathway: this compound can also trigger apoptosis via the extrinsic pathway.
-
Upregulation of Death Receptors: It has been shown to increase the expression of death receptors, such as DR4 and DR5 (TRAIL receptors), on the surface of cancer cells.
-
Caspase-8 Activation: This sensitization makes the cancer cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The binding of TRAIL to its receptors leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.
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Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the intrinsic mitochondrial pathway.
Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as breast cancer, this compound induces ER stress, which can also lead to apoptosis. This involves the upregulation of the transcription factor CHOP and death receptor DR4, sensitizing the cells to TRAIL-induced apoptosis.
Induction of Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This prevents the cells from replicating their DNA and dividing.
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Regulation of Cyclins and CDKs: The progression through the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). This compound has been shown to downregulate the expression of key cell cycle proteins, including Cyclin D1, Cyclin D3, Cyclin B1, CDK1, CDK2, CDK4, and CDK6.
-
Upregulation of CDK Inhibitors: Concurrently, this compound can upregulate the expression of CDK inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby blocking cell cycle progression.
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Role of p53: In some cancer cell lines, this compound-induced cell cycle arrest and apoptosis are dependent on the tumor suppressor protein p53. This compound can increase the expression of p53, which in turn transcriptionally activates genes like p21 to mediate cell cycle arrest.
Inhibition of Metastasis and Invasion
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated potent anti-metastatic effects.
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Suppression of Epithelial-Mesenchymal Transition (EMT): EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound can inhibit EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.
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Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound has been shown to decrease the expression and activity of MMP-2 and MMP-9.
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Modulation of Adhesion Molecules: In glioma cells, this compound has been found to downregulate CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, which plays a role in migration and invasion.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival, as it supplies nutrients and oxygen. This compound exhibits anti-angiogenic properties by targeting key signaling molecules.
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Downregulation of VEGF: Vascular Endothelial Growth Factor (VEGF) is a primary cytokine that promotes angiogenesis. This compound inhibits the secretion and expression of VEGF in cancer cells.
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Inhibition of HIF-1α: Under hypoxic conditions typical of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of pro-angiogenic genes, including VEGF. This compound has been found to downregulate the expression of HIF-1α.
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Targeting PI3K/Akt Pathway: The anti-angiogenic effects of this compound are also mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to regulate HIF-1α and VEGF expression.
Modulation of Key Signaling Pathways
The diverse anti-cancer effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. It is frequently hyperactivated in many cancers. This compound is a potent inhibitor of this pathway. By suppressing the phosphorylation and activation of Akt and its downstream target mTOR, this compound can promote apoptosis, inhibit cell proliferation, and block angiogenesis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, regulates various cellular processes like proliferation, differentiation, and apoptosis. The role of this compound in modulating this pathway can be context-dependent. In colorectal cancer, this compound has been shown to inhibit MAPK activation, leading to apoptosis and cell cycle arrest. Conversely, in some glioma cells, this compound was found to activate ERK1/2, which contributed to the inhibition of tumor invasion.
Other Key Pathways
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NF-κB Pathway: this compound can inactivate the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation. This inactivation leads to the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin.
-
JAK/STAT3 Pathway: In gastric cancer, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, suppressing proliferation and inducing apoptosis.
-
AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in breast cancer cells, sensitizes them to TRAIL-induced apoptosis.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions.
| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Reference |
| Ovarian Cancer | A2780/CP70 | 42.3 | 24 | |
| Ovarian Cancer | OVCAR-3 | 34.5 | 24 | |
| Normal Ovarian | IOSE 364 | 131.3 | 24 | |
| Breast Cancer | MCF-7 | ~50 (approx.) | 48 | |
| Breast Cancer | MCF-7 | 3.55 - 6.23 | 24 | |
| Melanoma | A375P | 3.55 - 6.23 | 24 | |
| Melanoma | B16F10 | 3.55 - 6.23 | 24 | |
| Melanoma | B16F1 | 3.55 - 6.23 | 24 | |
| Lung Cancer | A549 | 3.55 - 6.23* | 48 | |
| Lung Cancer | A549 | >80 | 24 | |
| Renal Cell Carcinoma | 786-0 | >100 | Not specified | |
| Renal Cell Carcinoma | Caki-1 | >100 | Not specified | |
| Hepatocellular Carcinoma | HepG2 | 40-160 | 12 | |
| Hepatocellular Carcinoma | Huh7 | 40-160 | 12 | |
| Note: These IC50 values are for a derivative, 3-O-methylthis compound-7-O-β-D-glucopyranoside, which showed more potent activity than the parent this compound compound. |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5-6 x 10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-160 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into how this compound affects protein expression and signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then wash with PBS and lyse them using a suitable lysis buffer (e.g., M-PER or RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., actin or GAPDH) to normalize the results.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).
-
Conclusion and Future Perspectives
This compound demonstrates significant potential as an anti-cancer agent due to its ability to target multiple oncogenic pathways simultaneously. Its capacity to induce apoptosis and cell cycle arrest, while inhibiting metastasis and angiogenesis, underscores its pleiotropic action against various cancer types. The modulation of critical signaling networks, including the PI3K/Akt/mTOR and MAPK pathways, forms the molecular basis for these anti-neoplastic effects.
While in vitro and in vivo studies have provided a strong rationale for its development, further research is necessary. Future work should focus on improving its bioavailability, potentially through nano-delivery systems, and conducting more extensive in vivo studies in diverse cancer models to confirm its therapeutic efficacy and safety. Additionally, exploring this compound in combination with conventional chemotherapeutic drugs could reveal synergistic effects, potentially enhancing treatment outcomes and overcoming drug resistance in cancer patients.
References
- 1. This compound: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, as a Potential Anticancer Agent | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
Galangin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galangin (3,5,7-trihydroxyflavone) is a natural flavonoid predominantly found in high concentrations in the rhizome of Alpinia galanga and propolis.[1] With a molecular formula of C₁₅H₁₀O₅, this bioactive compound has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[2][3] Oxidative stress and inflammation are deeply interconnected pathological processes that underpin numerous chronic diseases. This compound's ability to modulate key cellular pathways involved in these processes positions it as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Antioxidant Properties of this compound
This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system.[4][5] Its chemical structure, particularly the presence of hydroxyl groups, allows it to effectively donate hydrogen atoms to neutralize free radicals.
Mechanism of Action
This compound's antioxidant capacity involves two primary strategies:
-
Direct Radical Scavenging: this compound can directly neutralize harmful free radicals such as hydroperoxyl radicals (•OOH). Theoretical studies using quantum mechanics have quantified this activity, showing reaction rates of 3.77 × 10³ M⁻¹ s⁻¹ in lipid media and 6.21 × 10⁴ M⁻¹ s⁻¹ in aqueous solutions at physiological pH.
-
Upregulation of Endogenous Antioxidant Enzymes: this compound has been shown to significantly increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). By bolstering these cellular defenses, this compound helps mitigate oxidative damage from sources like lipid peroxidation, which is evidenced by its ability to reduce levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).
Quantitative Data on Antioxidant Activity
The following table summarizes the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activity.
| Assay/Parameter | Model System | This compound Concentration | Result | Reference(s) |
| Enzyme Activity | ||||
| Superoxide Dismutase (SOD) | STZ-Induced Diabetic Rats | 8 mg/kg BW (45 days) | Significant increase in activity | |
| Catalase (CAT) | STZ-Induced Diabetic Rats | 8 mg/kg BW (45 days) | Significant increase in activity | |
| Glutathione Peroxidase (GPx) | Cyclophosphamide-Induced Hepatotoxicity (Rats) | 60 mg/kg | Prevented decrease in GPx activity | |
| Glutathione S-Transferase (GST) | STZ-Induced Diabetic Rats | 8 mg/kg BW (45 days) | Significant increase in activity | |
| Radical Scavenging & Damage Reduction | ||||
| Hydrogen Peroxide Scavenging | In Vitro Assay | 50 µg/mL | 92% scavenging activity | |
| Lipid Peroxidation (TBARS) | STZ-Induced Diabetic Rats | 8 mg/kg BW (45 days) | Significant decrease in plasma TBARS | |
| Xanthine Oxidase Inhibition | In Vitro Assay | 50 µg/mL | 90% inhibition of activity | |
| Hydroperoxyl Radical (•OOH) Scavenging | Quantum Mechanical Model (Aqueous) | N/A | Rate constant: 6.21 × 10⁴ M⁻¹ s⁻¹ |
Experimental Protocol: Antioxidant Enzyme Activity in Animal Models
This protocol outlines a general method for assessing the effect of this compound on antioxidant enzyme activity in a rat model of induced oxidative stress.
-
Objective: To determine if this compound administration can restore the activity of endogenous antioxidant enzymes (SOD, CAT, GPx) in rats subjected to chemically-induced oxidative stress (e.g., by streptozotocin or cyclophosphamide).
-
Animal Model: Male Albino Wistar rats.
-
Methodology:
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Group Allocation: Randomly divide rats into groups: Control, Disease Model (e.g., STZ-induced), this compound-treated (various doses, e.g., 8-60 mg/kg), and Positive Control (e.g., Glibenclamide).
-
Induction of Oxidative Stress: Administer the inducing agent (e.g., a single intraperitoneal injection of STZ at 40 mg/kg BW) to all groups except the control.
-
Treatment: Administer this compound orally, once daily, for a predefined period (e.g., 45 days).
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and target tissues (e.g., liver, heart, kidney).
-
Tissue Preparation: Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer) and centrifuge to obtain a clear supernatant for analysis.
-
Biochemical Assays:
-
SOD Activity: Measure using a standard method, such as that described by Kakkar et al. (1984), which is based on the inhibition of the formation of NADH-phenazine methosulphate-nitroblue tetrazolium formazan.
-
CAT Activity: Assay based on the decomposition of H₂O₂; the change in absorbance is measured spectrophotometrically at 240 nm.
-
GPx Activity: Determine by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.
-
-
-
Data Analysis: Express enzyme activities in appropriate units (e.g., U/mg protein) and analyze for statistical significance using ANOVA followed by a post-hoc test.
Visualization of Antioxidant Mechanisms
Caption: this compound's dual antioxidant action.
Anti-inflammatory Properties of this compound
This compound demonstrates potent anti-inflammatory activity by intervening in major inflammatory signaling cascades. Its effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines by suppressing key transcription factors and protein kinases.
Mechanism of Action
This compound modulates inflammation by targeting several critical signaling pathways:
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs)—including ERK, JNK, and p38—are crucial for transducing extracellular signals into cellular inflammatory responses. This compound has been shown to inhibit the LPS-induced phosphorylation of ERK and JNK in RAW 264.7 macrophages, and p38 in other models. This inhibition disrupts the downstream signaling that leads to the production of inflammatory mediators.
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell proliferation, survival, and inflammation. In models of rheumatoid arthritis, this compound has been found to inactivate the PI3K/AKT/mTOR signaling pathway, which contributes to its anti-arthritic and anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the quantitative effects of this compound on various inflammatory markers.
| Target/Parameter | Model System | This compound Concentration | Result | Reference(s) |
| Pro-inflammatory Mediators | ||||
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 50 µM | Significant decrease | |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | Dose-dependent | Reduced mRNA and protein levels | |
| IL-1β Production | LPS-stimulated RAW 264.7 cells | Dose-dependent | Reduced mRNA levels and protein production | |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | Dose-dependent | Reduced mRNA levels | |
| TNF-α, IL-1β, IL-6 | RA Fibroblast-Like Synovial Cells | Dose-dependent | Inhibition of expression | |
| Signaling Pathways | ||||
| ERK Phosphorylation | LPS-stimulated RAW 264.7 cells | Dose-dependent | Inhibition | |
| NF-κB p65 Phosphorylation | LPS-stimulated RAW 264.7 cells | Dose-dependent | Inhibition | |
| p-AKT, p-mTOR | RA Rat Model Synovial Tissue | 10, 20, 40 µM | Decreased protein levels |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound using an LPS-stimulated macrophage cell line.
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., NO, IL-6) in LPS-activated RAW 264.7 macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot). Allow them to adhere overnight. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours for cytokine measurement, 15-45 minutes for phosphorylation studies).
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine NO concentration by measuring nitrite accumulation using the Griess reagent. Measure absorbance at ~540 nm.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-p65, p-ERK, iNOS) and a loading control (e.g., β-actin).
-
-
-
Data Analysis: Normalize data to the control group and express results as a percentage of inhibition or fold change. Determine statistical significance using an appropriate test.
Visualization of Anti-inflammatory Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Conclusion and Future Perspectives
This compound is a potent natural flavonoid with well-documented antioxidant and anti-inflammatory properties. Its mode of action is multifaceted, involving the direct scavenging of free radicals, enhancement of endogenous antioxidant defenses, and significant inhibition of pro-inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/AKT. The quantitative data and experimental evidence strongly support its potential as a therapeutic agent for managing diseases rooted in oxidative stress and chronic inflammation.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on clinical trials to establish its efficacy and safety in humans, as well as on the development of novel delivery systems to improve its bioavailability and therapeutic index. Further investigation into its interactions with other cellular targets will continue to unveil the full scope of its pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Promising Flavonoid for the Treatment of Rheumatoid Arthritis-Mechanisms, Evidence, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a dietary flavonoid, improves antioxidant status and reduces hyperglycemia-mediated oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Galangin in In Vitro Models: A Technical Guide
Introduction
Galangin, a naturally occurring flavonoid found in high concentrations in plants such as Alpinia officinarum and propolis, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Emerging research has highlighted its neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various in vitro models, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these properties. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology.
Core Neuroprotective Mechanisms of this compound
In vitro studies have established that this compound's neuroprotective effects are primarily mediated through its potent antioxidant and anti-apoptotic activities. These effects have been notably demonstrated in models of Parkinson's disease, where oxidative stress is a key pathological mechanism.[3]
Attenuation of Oxidative Stress
This compound has been shown to significantly mitigate oxidative damage in neuronal cells. In studies using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce a Parkinson's-like pathology in HT22 hippocampal neuronal cells, pretreatment with this compound led to a dose-dependent decrease in the generation of reactive oxygen species (ROS).[1][4] This protective effect is largely attributed to the activation of the Nrf2/Keap1 signaling pathway, a critical regulator of the cellular antioxidant response. This compound treatment has been observed to downregulate the expression of Keap1, a repressor of Nrf2, thereby promoting the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).
Inhibition of Apoptosis
Beyond its antioxidant effects, this compound also confers neuroprotection by inhibiting programmed cell death, or apoptosis. In the 6-OHDA-induced HT22 cell model, this compound treatment significantly reduced the rate of apoptosis. This anti-apoptotic effect is achieved through the modulation of the Bax/Bcl-2 protein ratio, where this compound decreases the expression of the pro-apoptotic protein Bax and enhances the expression of the anti-apoptotic protein Bcl-2.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated HT22 Cells
| This compound Concentration (µM) | 6-OHDA Concentration (µM) | Cell Viability (%) |
| 0 | 100 | ~50% (Control) |
| 1.56 | 100 | Increased |
| 6.25 | 100 | Significantly Increased |
| 50 | 100 | Significantly Increased |
Data adapted from studies demonstrating that this compound significantly increased the viability of 6-OHDA-treated HT22 cells in a dose-dependent manner.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in 6-OHDA-Treated HT22 Cells
| This compound Concentration (µM) | 6-OHDA Concentration (µM) | Reduction in ROS Levels |
| 0 | 100 | Baseline |
| 6.25 | 100 | Dose-dependent decrease |
| 50 | 100 | Significant dose-dependent decrease |
Flow cytometry analysis revealed that this compound dose-dependently decreased ROS levels induced by 6-OHDA.
Table 3: Effect of this compound on Apoptosis in 6-OHDA-Treated HT22 Cells
| This compound Concentration (µM) | 6-OHDA Concentration (µM) | Inhibition of Apoptosis Rate |
| 0 | 100 | Baseline |
| 6.25 | 100 | Dose-dependent inhibition |
| 50 | 100 | Significant dose-dependent inhibition |
The apoptosis rate of HT22 cells, as detected by flow cytometry, was significantly inhibited by this compound in a dose-dependent manner.
Table 4: Effect of this compound on the Expression of Key Signaling Proteins in HT22 Cells
| Protein | This compound Treatment | Effect on Protein Expression |
| Keap1 | Dose-dependent | Significantly Inhibited |
| Nrf2 | Dose-dependent | Increased |
| HO-1 | Dose-dependent | Increased |
| Bax/Bcl-2 ratio | Dose-dependent | Reduced |
Western blotting results indicated that this compound significantly inhibited the protein expression of Keap1 while increasing the protein expression of Nrf2 and HO-1. The ratio of Bax to Bcl-2 protein expression was also reduced.
Key Signaling Pathways
The neuroprotective effects of this compound are orchestrated through the modulation of specific signaling pathways. The Nrf2/Keap1 pathway is central to its antioxidant mechanism.
Nrf2/Keap1 Signaling Pathway
Caption: this compound activates the Nrf2/Keap1 antioxidant pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Culture and Treatment
HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pretreated with various concentrations of this compound for 24 hours before being exposed to 100 µM 6-OHDA for an additional 24 hours.
MTT Assay for Cell Viability
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pretreat the cells with different concentrations of this compound (e.g., 1.56-50 µM) for 24 hours.
-
Introduce 100 µM 6-OHDA to the wells (except for the control group) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular ROS
-
Culture and treat HT22 cells in 6-well plates as described above.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free DMEM containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Flow Cytometry for Apoptosis Detection
-
Culture and treat HT22 cells in 6-well plates.
-
After treatment, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
-
Culture and treat HT22 cells in 6-well plates.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Keap1, Nrf2, HO-1, Bax, Bcl-2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
The in vitro evidence strongly supports the neuroprotective effects of this compound. Its ability to mitigate oxidative stress and inhibit apoptosis, primarily through the activation of the Nrf2/Keap1 signaling pathway, makes it a compelling molecule for further investigation in the context of neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound. Future in vitro studies could explore its effects in other neurodegenerative models and further delineate the interplay between its various mechanisms of action.
References
- 1. This compound Exhibits Neuroprotective Effects in 6-OHDA-Induced Models of Parkinson’s Disease via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exhibits Neuroprotective Effects in 6-OHDA-Induced Models of Parkinson's Disease via the Nrf2/Keap1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Modulatory Role of Galangin in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galangin, a naturally occurring flavonoid found in high concentrations in Alpinia galanga (galangal) and propolis, has garnered significant attention for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects, with a focus on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and key protein modulation in various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MGC 803 | Gastric Cancer | 18.685 | 48 | [2] |
| A2780/CP70 | Ovarian Cancer | 42.3 | Not Specified | [3] |
| OVCAR-3 | Ovarian Cancer | 34.5 | Not Specified | [3] |
| IOSE 364 (Normal) | Ovarian Epithelial | 131.3 | Not Specified | [3] |
| KKU-213 | Cholangiocarcinoma | ~134 (24h), ~73 (48h) | 24, 48 | |
| KKU-100 | Cholangiocarcinoma | ~279 (24h), ~158 (48h) | 24, 48 | |
| MCF-7 | Breast Cancer | 500 µg/ml | 72 |
Table 2: Modulation of Protein Phosphorylation and Expression by this compound
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HepG2 | This compound + TPA | p-ERK1/2 | Inhibition | |
| HepG2 | This compound + TPA | p-IκBα | Inhibition | |
| A172 (Glioma) | This compound | p-ERK1/2 | Increased Phosphorylation | |
| Rat Aorta | This compound + Fluoride | p-MYPT1 | Decreased Phosphorylation | |
| PC12 | This compound + Okadaic Acid | p-Akt, p-mTOR | Increased Phosphorylation | |
| PC12 | This compound + Okadaic Acid | p-GSK3β | Decreased Phosphorylation | |
| HaCaT | This compound | p-ERK1/2, p-Akt | Increased Phosphorylation | |
| RAW 264.7 | This compound + LPS | p-ERK, p-NF-κB p65 | Inhibition of Phosphorylation |
Core Signaling Pathways Modulated by this compound
This compound's multifaceted biological activities stem from its ability to interfere with central signaling nodes that regulate cellular processes such as proliferation, survival, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including gene expression, cell division, and apoptosis. The pathway consists of a series of protein kinases, including ERK, JNK, and p38 MAPK.
This compound has been shown to modulate the MAPK pathway in a context-dependent manner. In many cancer models, it inhibits the phosphorylation of ERK1/2, a key downstream effector of the pathway, thereby suppressing tumor growth and metastasis. However, in some contexts, such as in glioma cells, this compound has been observed to increase ERK1/2 phosphorylation, which was linked to the inhibition of invasion. This highlights the complexity of this compound's interactions with this pathway.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
This compound has been consistently shown to inhibit the PI3K/Akt signaling pathway in various cancer cells. It achieves this by reducing the phosphorylation of Akt, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound is a well-documented inhibitor of the NF-κB pathway. It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory and pro-survival genes.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on cellular signaling pathways.
Western Blot Analysis of Phosphorylated Proteins (p-ERK, p-Akt)
This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, in response to this compound treatment.
a. Experimental Workflow
Caption: Workflow for Western Blot Analysis of protein phosphorylation.
b. Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
For positive controls, stimulate cells with an appropriate agonist (e.g., EGF for the MAPK pathway, insulin for the PI3K/Akt pathway).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2, anti-Akt).
-
Quantify band intensities using densitometry software.
-
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.
a. Experimental Workflow
Caption: Workflow for NF-κB Luciferase Reporter Assay.
b. Detailed Methodology
-
Cell Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay and Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (e.g., Stop & Glo reagent) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the control groups.
-
Conclusion
This compound is a promising natural compound that exerts its biological effects through the modulation of multiple key cellular signaling pathways. Its ability to inhibit the MAPK, PI3K/Akt, and NF-κB pathways underscores its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will facilitate further research into the clinical applications of this versatile flavonoid. Further investigation is warranted to fully elucidate the intricate molecular interactions of this compound and to translate these preclinical findings into effective therapeutic strategies.
References
In Silico Docking Studies of Galangin: A Technical Guide to Protein Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galangin, a naturally occurring flavonoid found in high concentrations in the rhizome of Alpinia galanga and propolis, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anticancer, and antioxidant properties. The therapeutic potential of this compound is attributed to its ability to interact with and modulate the activity of various protein targets within the body. In silico molecular docking has emerged as a powerful computational tool to elucidate these interactions at a molecular level, providing crucial insights for drug discovery and development.
This technical guide provides a comprehensive overview of in silico docking studies of this compound with its key protein targets. It summarizes quantitative binding data, details standardized experimental protocols for conducting such studies, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: this compound-Protein Docking Interactions
The following table summarizes the quantitative data from various in silico docking studies of this compound with its protein targets. The binding energy, typically reported in kcal/mol, indicates the binding affinity of this compound to the protein's active site; a more negative value signifies a stronger interaction.
| Target Protein | Protein Class | Therapeutic Area | Binding Energy (kcal/mol) | Interacting Residues | Reference Study |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Anti-inflammatory | -9.4 | VAL-349, TYR-385 | [1] |
| Adenosine A2A receptor (ADORA2A) | Receptor (GPCR) | Primary Biliary Cholangitis | -8.8 | - | [2] |
| Programmed cell death protein 1 (PD-1) | Receptor | Cancer Immunotherapy | -8.63 | Asp 77, Lys 78, Ile 126 | [3] |
| Cyclin-dependent kinase 1 (CDK1) | Enzyme (Kinase) | Anticancer | -7.8 | - | [4] |
| Angiotensin-converting enzyme 2 (ACE2) | Enzyme (Peptidase) | Antiviral (SARS-CoV-2) | -6.3 | - | [5] |
| Polo-like kinase 1 (PLK1) | Enzyme (Kinase) | Anticancer | -5.6 | - | |
| Cyclin-dependent kinase 4 (CDK4) | Enzyme (Kinase) | Anticancer | -5.5 | - | |
| Cyclin B1 (CCNB1) | Regulatory Protein | Anticancer | -5.4 | - | |
| c-Met | Enzyme (Receptor Tyrosine Kinase) | Anticancer | Not specified | Asp-1164, Met-1211, Arg-1208, Tyr-1230 | |
| NF-κB | Transcription Factor | Anti-inflammatory, Anticancer | Not specified | Lys272, Phe307 | |
| NFE2L2/Nrf2 | Transcription Factor | Neuroprotection | Not specified | VAL-420, VAL-514 | |
| Keap1 | Adaptor Protein | Neuroprotection | Not specified | VAL-418, VAL-606, GLY-367, LEU-365 | |
| HMOX-1/HO-1 | Enzyme (Oxidoreductase) | Neuroprotection | Not specified | - |
Experimental Protocols: Molecular Docking Workflow
The following is a generalized, detailed methodology for performing in silico molecular docking of this compound with a protein target, based on common practices cited in the literature. This protocol primarily references the use of AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Ligand (this compound)
-
Structure Acquisition: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database such as PubChem (CID 5281616) in SDF or MOL2 format.
-
Format Conversion and Optimization: Use a molecular modeling software like Avogadro or Chimera to convert the structure to the PDBQT format required by AutoDock Vina. During this process, it is crucial to:
-
Add polar hydrogens.
-
Assign Gasteiger charges to all atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
2. Preparation of the Protein (Receptor)
-
Structure Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the chosen structure has a good resolution and, if possible, is co-crystallized with a known ligand to identify the binding site.
-
Protein Clean-up: Prepare the protein for docking using software like UCSF Chimera or AutoDock Tools. This involves:
-
Removing all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Adding polar hydrogens to the protein structure.
-
Assigning Kollman charges.
-
Saving the cleaned protein structure in the PDBQT format.
-
3. Grid Box Generation
-
Binding Site Identification: The binding site of the protein is typically the pocket where a native ligand binds. If the crystal structure does not contain a co-crystallized ligand, binding pockets can be predicted using tools like CASTp or by referring to published literature.
-
Grid Box Definition: A grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand. Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The size of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.
4. Molecular Docking Simulation
-
Configuration File: Create a configuration text file that specifies the input files and docking parameters. This file should include:
-
The file paths for the prepared ligand (this compound) and protein (receptor) in PDBQT format.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computational time).
-
The num_modes parameter, which specifies the number of binding poses to be generated.
-
-
Running AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).
5. Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity score. The most negative score represents the most favorable binding pose.
-
Visualization of Interactions: Use molecular visualization software such as PyMOL or Discovery Studio to analyze the interactions between this compound and the protein. This allows for the identification of key interacting amino acid residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
Mandatory Visualizations
Experimental Workflow
Caption: Molecular docking experimental workflow.
Signaling Pathways
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway is implicated in cell proliferation, migration, and invasion, and is a key target in cancer therapy. This compound has been shown to interact with c-Met, inhibiting its downstream signaling.
Caption: this compound's inhibition of the c-Met signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. ijbbku.com [ijbbku.com]
- 2. Identification of this compound as a therapeutic candidate for primary biliary cholangitis via systematic druggable genome-wide Mendelian randomization analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrating network pharmacology, bioinformatics, and experimental validation to unveil the molecular targets and mechanisms of this compound for treating hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Galangin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Galangin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling. It is an irritant to the eyes, skin, and respiratory system[1][2]. Before handling, it is mandatory to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A fully buttoned lab coat is necessary to protect from accidental spills.
-
Respiratory Protection: When handling the powder form or if there is a risk of generating dust, a dust respirator is necessary[1].
-
-
Work Area:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an emergency eyewash station and a safety shower.
-
This compound Hazard and Disposal Summary
The following table summarizes key information regarding the hazards and disposal of this compound.
| Parameter | Information | Source |
| CAS Number | 548-83-4 | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Primary Disposal Method | Incineration in a licensed facility or burial in a licensed landfill. | |
| Incompatible Materials for Disposal | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | |
| Spill Cleanup | Use dry clean-up procedures to avoid generating dust. | |
| Container Disposal | Decontaminate empty containers and dispose of in accordance with local, state, and federal regulations. |
Step-by-Step Disposal Procedure
The primary recommended method for this compound disposal is through a licensed hazardous waste disposal company. In-lab treatment is not advised due to the hazardous nature of the compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place solid this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), into a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound and be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.
-
-
Contaminated Labware:
-
For reusable labware, first, rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.
-
Then, soak the labware in a strong cleaning solution (e.g., a laboratory-grade detergent).
-
Finally, rinse thoroughly with deionized water and allow to dry.
-
Step 2: Labeling and Storage
-
Clearly label all this compound waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.
-
Provide the vendor with a complete and accurate description of the waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure proper PPE is worn (gloves, safety glasses, and respirator).
-
Clean up spills immediately using dry methods to avoid generating dust.
-
Sweep, shovel, or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and alert personnel.
-
Contact your institution's emergency responders and provide them with the location and nature of the hazard.
-
Prevent the spillage from entering drains or water courses.
-
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
